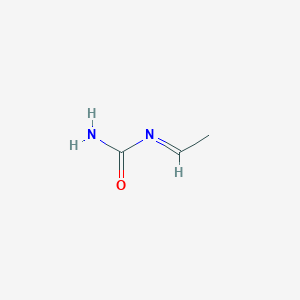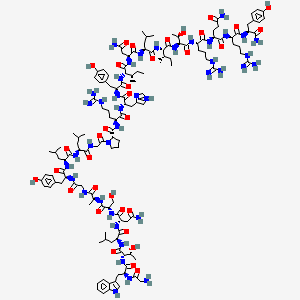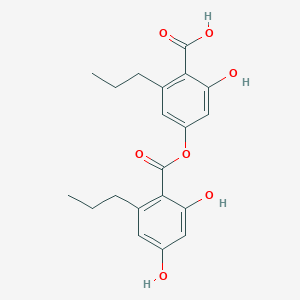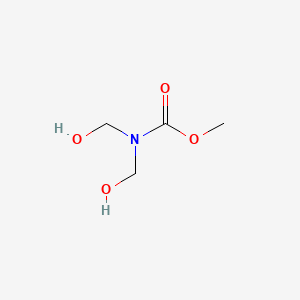
Methyl dimethylolcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dimethylolcarbamate is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atom. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl dimethylolcarbamate can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to achieve high yields . Another method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate, which can then be further reacted to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous flow system. This method involves the reaction of dimethyl carbonate with amines over solid catalysts, such as iron-chrome catalysts, at high temperatures and pressures. This process is efficient and environmentally friendly, as it avoids the use of hazardous materials like phosgene .
Análisis De Reacciones Químicas
Types of Reactions
Methyl dimethylolcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form methyl carbamate and formaldehyde.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dimethyl carbonate, methanol, and various amines. Reaction conditions typically involve elevated temperatures (around 150°C) and pressures (up to 9.0 MPa) to achieve high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include substituted carbamates, methyl carbamate, and formaldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Aplicaciones Científicas De Investigación
Methyl dimethylolcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl dimethylolcarbamate involves its ability to act as a carbamoylating agent. It can react with nucleophiles, such as amines and alcohols, to form stable carbamate esters. These reactions are facilitated by the presence of catalysts and elevated temperatures. The molecular targets of this compound include enzymes and proteins, where it can modify their activity by forming covalent bonds with amino acid residues .
Comparación Con Compuestos Similares
Methyl dimethylolcarbamate can be compared with other carbamates, such as:
Methyl carbamate: A simpler carbamate with similar reactivity but fewer functional groups.
Ethyl carbamate: Another carbamate with similar applications but different physical properties.
Dimethyl carbonate: A related compound used as a reagent in the synthesis of carbamates.
This compound is unique due to its two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
4913-31-9 |
|---|---|
Fórmula molecular |
C4H9NO4 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
methyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3 |
Clave InChI |
SXVDZIOMWSPFCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


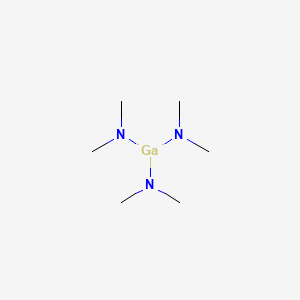
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
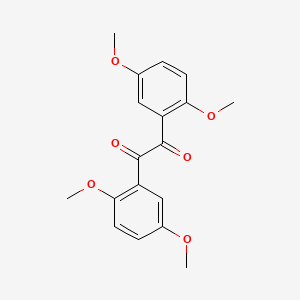
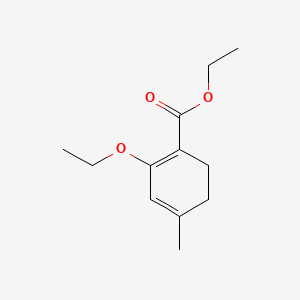
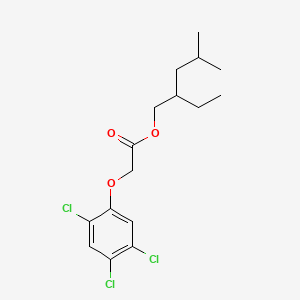
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
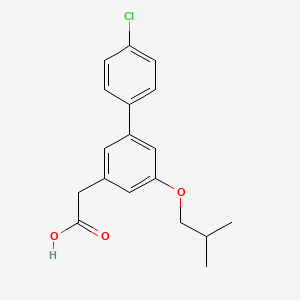
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
